molecular formula C10H19NO3 B8581804 1-(3-methoxypropyl)piperidine-4-carboxylic acid

1-(3-methoxypropyl)piperidine-4-carboxylic acid

Cat. No.: B8581804
M. Wt: 201.26 g/mol
InChI Key: QKEJNDXULUMMPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxypropyl)piperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxypropyl)piperidine-4-carboxylic acid typically involves the reaction of 4-hydroxypiperidine with substituted cyanogen to introduce an amide functional group. This intermediate is then reacted with 3-substituted propyl methyl ether and subsequently hydrolyzed to yield the target compound . The process is designed to avoid the use of catalytic hydrogenation, making it safer and more efficient.

Industrial Production Methods: For industrial-scale production, the method involves using 4-acyl piperidine as a starting material. This reacts with 3-substituted propyl methyl ether under catalytic conditions to form an amide group, which is then hydrolyzed to produce this compound . This method is advantageous due to its higher yield and purity, as well as its suitability for large-scale operations.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxypropyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to convert the compound into different derivatives.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses hydrogen gas with a palladium catalyst.

    Substitution: Often employs halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3-Methoxypropyl)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism by which 1-(3-methoxypropyl)piperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Methylpiperidine-4-carboxylic acid
  • Piperidine-4-carboxylic acid
  • Methyl 4-oxo-3-piperidinecarboxylate

Uniqueness: 1-(3-Methoxypropyl)piperidine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, or specificity in certain applications .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

1-(3-methoxypropyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C10H19NO3/c1-14-8-2-5-11-6-3-9(4-7-11)10(12)13/h9H,2-8H2,1H3,(H,12,13)

InChI Key

QKEJNDXULUMMPB-UHFFFAOYSA-N

Canonical SMILES

COCCCN1CCC(CC1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of ethyl 1-(3-methoxy propyl)piperidin-4-carboxylate (33.0 grams, 144.1 mmol, obtained in the above step), tetrahydrofuran (200 mL) and water (200 mL) was added lithium hydroxide monohydrate (6.1 grams, 144.1 mmol). The reaction mixture was stirred at room temperature for 16 hours before being diluted with ethylacetate. The two layers were separated and the aqueous layer was acidified to pH: 3-4 with concentrated hydrochloric acid and the volatiles were removed under reduced pressure to obtain 1-(3-methoxy propyl)piperidin-4-carboxylic acid (35.0 grams).
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0 (± 1) mol
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200 mL
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200 mL
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lithium hydroxide monohydrate
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6.1 g
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